3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide
Overview
Description
3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is an organic compound that features a bromine atom, a hydroxyl group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated compound is then brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Amidation: Finally, the brominated nitrophenol is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products
Oxidation: Formation of a benzoyl derivative.
Reduction: Formation of 3-bromo-N-(2-hydroxy-5-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromine, hydroxyl, and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-hydroxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a benzamide group.
5-bromo-2-hydroxy-3-nitropyridine: Contains a pyridine ring instead of a benzene ring.
2-hydroxy-5-nitrobenzyl bromide: Similar structure but with a benzyl bromide group instead of a benzamide group.
Uniqueness
3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide is unique due to the combination of functional groups it possesses, which can confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-9-3-1-2-8(6-9)13(18)15-11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIUSHVMKKLRCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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